4-Chloro-2-ethoxypyrimidine
Overview
Description
4-Chloro-2-ethoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as cytosine, thymine, and uracil. The presence of a chlorine atom at the 4-position and an ethoxy group at the 2-position makes this compound a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives can interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
The mode of action of 4-Chloro-2-ethoxypyrimidine involves its interaction with its targets, leading to changes in their function. A study has shown that the thermal decomposition of this compound results in the formation of ethylene and aza-substituted pyridines . This suggests that the compound may undergo transformations under certain conditions, potentially influencing its interaction with its targets .
Biochemical Pathways
It is known that pyrimidine derivatives can influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s thermal decomposition suggests that it may undergo transformations under certain conditions, potentially influencing its bioavailability .
Result of Action
The compound’s interaction with its targets and its potential transformations suggest that it may have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s thermal decomposition suggests that temperature may influence its stability and mode of action . Other environmental factors, such as pH and the presence of other substances, may also influence the compound’s action.
Biochemical Analysis
Biochemical Properties
The exact biochemical properties and interactions of 4-Chloro-2-ethoxypyrimidine are not fully understood. Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules. For instance, they are key components of nucleic acids, interacting with enzymes involved in DNA replication and RNA transcription .
Cellular Effects
Pyrimidine derivatives can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrimidine derivatives are involved in several metabolic pathways, interacting with various enzymes and cofactors .
Transport and Distribution
Similar compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
The localization of similar compounds can be influenced by targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-ethoxypyrimidine can be synthesized through various methods. One common method involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature. This reaction yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, which can be further processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for use in various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-ethoxypyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethoxy group can be oxidized or reduced to form different derivatives.
Thermal Elimination: The compound can undergo thermal decomposition to form ethylene and aza-substituted pyridines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethoxide, amines, or thiols in solvents like ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Thermal Elimination: Ethylene and aza-substituted pyridines.
Scientific Research Applications
4-Chloro-2-ethoxypyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 2-Chloro-4-ethoxypyrimidine
- 4,6-Dichloro-2-ethoxypyrimidine
- 2-Ethoxypyrimidine
Comparison: 4-Chloro-2-ethoxypyrimidine is unique due to the presence of both a chlorine atom and an ethoxy group, which confer distinct reactivity and versatility in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various chemical processes .
Properties
IUPAC Name |
4-chloro-2-ethoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-10-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKCBAFPAIENRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70531553 | |
Record name | 4-Chloro-2-ethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70531553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92520-02-0 | |
Record name | 4-Chloro-2-ethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70531553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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